![molecular formula C10H15ClFNO B2583215 (1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride CAS No. 2411177-97-2](/img/structure/B2583215.png)
(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride
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Description
(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride, also known as FPEA, is a chemical compound that is commonly used in scientific research. This compound is a selective serotonin reuptake inhibitor (SSRI) and is often used in studies related to depression and anxiety disorders. In
Scientific Research Applications
Synthesis and Structural Characterization
A study by Pejchal et al. (2015) detailed the synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides through a condensation reaction involving (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine and substituted benzoyl chlorides. The structural integrity of the compounds was validated using various spectroscopic methods, including 1H NMR, 13C NMR, and 19F NMR, alongside elemental analyses and single-crystal X-ray diffraction techniques for some cases. These compounds' optical activities were confirmed through optical rotation measurements, showcasing their potential in antimicrobial and antifungal applications (Pejchal, Pejchalová, & Růžičková, 2015).
Antimicrobial and Antifungal Activity
The synthesized compounds in the study by Pejchal et al. (2015) were evaluated for their antimicrobial and antifungal efficacies against a variety of bacterial and fungal strains. Some of these compounds exhibited activities comparable or slightly superior to established medicinal standards like chloramphenicol, cefoperazone, and amphotericin B. This finding underscores the potential of these compounds in the development of new antimicrobial and antifungal agents (Pejchal, Pejchalová, & Růžičková, 2015).
properties
IUPAC Name |
(1R)-1-[4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-8(12)9-2-4-10(5-3-9)13-7-6-11;/h2-5,8H,6-7,12H2,1H3;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLPWBKUBLEWHF-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCCF)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OCCF)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride |
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